3-oxolauroyl-CoA
描述
属性
CAS 编号 |
78303-19-2 |
|---|---|
分子式 |
C33H56N7O18P3S |
分子量 |
963.8 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxododecanethioate |
InChI |
InChI=1S/C33H56N7O18P3S/c1-4-5-6-7-8-9-10-11-21(41)16-24(43)62-15-14-35-23(42)12-13-36-31(46)28(45)33(2,3)18-55-61(52,53)58-60(50,51)54-17-22-27(57-59(47,48)49)26(44)32(56-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-20,22,26-28,32,44-45H,4-18H2,1-3H3,(H,35,42)(H,36,46)(H,50,51)(H,52,53)(H2,34,37,38)(H2,47,48,49)/t22-,26-,27-,28+,32-/m1/s1 |
InChI 键 |
HQANBZHVWIDNQZ-GMHMEAMDSA-N |
手性 SMILES |
CCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
规范 SMILES |
CCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
物理描述 |
Solid |
产品来源 |
United States |
Contextualization Within Acyl Coenzyme a Metabolism
Acyl-Coenzyme A (acyl-CoA) molecules are central to the metabolism of fatty acids. They are involved in the breakdown of fats to produce energy, a process known as beta-oxidation. wikipedia.org 3-Oxododecanoyl-CoA is an integral part of this pathway, specifically in the breakdown of dodecanoic acid, a 12-carbon saturated fatty acid.
The metabolism of fatty acids begins with their activation in the cytoplasm, where they are converted into acyl-CoA molecules. These are then transported into the mitochondria, the powerhouse of the cell, where beta-oxidation occurs. wikipedia.org The beta-oxidation spiral consists of a sequence of four enzymatic reactions that are repeated, each cycle shortening the fatty acyl-CoA chain by two carbons and producing one molecule of acetyl-CoA. wikipedia.org
3-Oxododecanoyl-CoA is formed during the beta-oxidation of dodecanoyl-CoA. The process involves the following key steps:
Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond.
Hydration: An enoyl-CoA hydratase adds a water molecule.
Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, forming 3-Oxododecanoyl-CoA. ontosight.ai
The final step in this cycle is the cleavage of 3-Oxododecanoyl-CoA by the enzyme beta-ketoacyl-CoA thiolase. umaryland.edu This reaction yields a molecule of acetyl-CoA and a new acyl-CoA that is two carbons shorter, in this case, decanoyl-CoA. uniprot.orgreactome.org The acetyl-CoA can then enter the citric acid cycle to generate ATP, the cell's main energy currency. ontosight.ai
Table 1: Key Enzymes in the Metabolism of 3-Oxododecanoyl-CoA
| Enzyme | Function | Pathway |
|---|---|---|
| 3-Hydroxyacyl-CoA Dehydrogenase | Catalyzes the formation of 3-Oxododecanoyl-CoA from (S)-3-Hydroxydodecanoyl-CoA. ontosight.aigenome.jp | Fatty Acid Beta-Oxidation |
| Beta-ketoacyl-CoA Thiolase | Catalyzes the cleavage of 3-Oxododecanoyl-CoA into Acetyl-CoA and Decanoyl-CoA. umaryland.edureactome.org | Fatty Acid Beta-Oxidation |
| Acetyl-CoA C-acyltransferase | Involved in the formation of 3-Oxododecanoyl-CoA from acetyl-CoA in the fatty acid elongation pathway. ebi.ac.ukgenome.jp | Fatty Acid Elongation |
Significance in Lipid Metabolic Research
Pathways of Fatty Acid β-Oxidation
Fatty acid β-oxidation is the primary catabolic process by which fatty acids are broken down to generate energy. wikipedia.org 3-Oxododecanoyl-CoA is a key molecule in the mitochondrial β-oxidation of long-chain fatty acids. uniprot.orgrarediseasegenes.com
Formation from (S)-3-Hydroxydodecanoyl-CoA
The direct precursor to 3-Oxododecanoyl-CoA in the β-oxidation spiral is (S)-3-Hydroxydodecanoyl-CoA. ontosight.aigenome.jp This conversion represents the third step in the four-reaction sequence of β-oxidation. wikipedia.orgabcam.com
Enzymatic Catalysis by 3-Hydroxyacyl-CoA Dehydrogenase
The transformation of (S)-3-Hydroxydodecanoyl-CoA into 3-Oxododecanoyl-CoA is an oxidation reaction catalyzed by the enzyme 3-hydroxyacyl-CoA dehydrogenase. ontosight.aiwikipedia.org This enzymatic step involves the reduction of NAD+ to NADH, capturing energy in the form of reducing equivalents. ontosight.aireactome.org The reaction converts the hydroxyl group on the third carbon of the acyl-CoA chain into a keto group. wikipedia.org For long-chain fatty acids like dodecanoyl-CoA, this activity is carried out by long-chain 3-hydroxyacyl-CoA dehydrogenase. foodb.ca
Role of Mitochondrial Trifunctional Protein (HADHA and HADHB Subunits)
In the mitochondrial β-oxidation of long-chain fatty acids, the enzymatic activities for the final three steps are housed within a multi-enzyme complex known as the mitochondrial trifunctional protein (MTP). uniprot.orgmedlineplus.govspandidos-publications.com This complex is a heterooctamer composed of four alpha subunits and four beta subunits. medlineplus.gov
The alpha subunit (HADHA) contains the enoyl-CoA hydratase and the 3-hydroxyacyl-CoA dehydrogenase activities. rarediseasegenes.comnih.gov Therefore, the HADHA subunit is directly responsible for catalyzing the formation of 3-Oxododecanoyl-CoA from (S)-3-Hydroxydodecanoyl-CoA. nih.gov
The beta subunit (HADHB) harbors the 3-ketoacyl-CoA thiolase activity, which is the subsequent step in the pathway. uniprot.orgmedlineplus.gov The close association of these enzymes within the MTP complex facilitates the efficient channeling of intermediates, including 3-Oxododecanoyl-CoA, from one active site to the next. pnas.org
Subsequent Cleavage by 3-Ketoacyl-CoA Thiolase for Acetyl-CoA Generation
Following its formation, 3-Oxododecanoyl-CoA is the substrate for the final step of the β-oxidation cycle, which is catalyzed by 3-ketoacyl-CoA thiolase. virginia.edu This enzyme, also known as beta-ketothiolase, catalyzes the thiolytic cleavage of 3-Oxododecanoyl-CoA. wikipedia.orgnih.gov The reaction involves the insertion of a new Coenzyme A molecule, which cleaves the bond between the alpha and beta carbons. wikipedia.org
This cleavage results in the release of a two-carbon unit in the form of Acetyl-CoA and a new acyl-CoA molecule, Decanoyl-CoA , which is two carbons shorter. ontosight.ai The generated Acetyl-CoA can then enter the citric acid cycle for further oxidation and ATP production, while the Decanoyl-CoA re-enters the β-oxidation spiral for further degradation. The 3-ketoacyl-CoA thiolase activity for long-chain fatty acids is specifically carried out by the HADHB subunit of the mitochondrial trifunctional protein. rarediseasegenes.commedlineplus.gov
Pathways of Fatty Acid Elongation
Fatty acid elongation is the process by which fatty acid chains are extended. In mitochondria, this process is essentially the reverse of β-oxidation. pathbank.org
Synthesis from Decanoyl-CoA and Acetyl-CoA
In the mitochondrial fatty acid elongation pathway, 3-Oxododecanoyl-CoA is synthesized through the condensation of Decanoyl-CoA and Acetyl-CoA. genome.jpkegg.jph-its.org This reaction is catalyzed by 3-ketoacyl-CoA thiolase (EC 2.3.1.16), operating in the reverse direction of its catabolic function in β-oxidation. genome.jpgenome.jp This biosynthetic reaction is a Claisen condensation that forms a new carbon-carbon bond. wikipedia.orgnih.gov The resulting 3-Oxododecanoyl-CoA can then be further processed in the elongation cycle.
Interactive Data Tables
Enzymes in 3-Oxododecanoyl-CoA Metabolism
| Enzyme | Pathway | Substrate(s) | Product(s) | Gene (Human) |
| 3-Hydroxyacyl-CoA Dehydrogenase | β-Oxidation | (S)-3-Hydroxydodecanoyl-CoA, NAD+ | 3-Oxododecanoyl-CoA, NADH, H+ | HADHA |
| 3-Ketoacyl-CoA Thiolase | β-Oxidation | 3-Oxododecanoyl-CoA, CoA | Decanoyl-CoA, Acetyl-CoA | HADHB |
| 3-Ketoacyl-CoA Thiolase | Fatty Acid Elongation | Decanoyl-CoA, Acetyl-CoA | 3-Oxododecanoyl-CoA, CoA | HADHB |
Compounds in the Metabolism of 3-Oxododecanoyl-CoA
| Compound Name | Chemical Formula | Pathway Involvement |
| 3-Oxododecanoyl-CoA | C33H56N7O18P3S | β-Oxidation, Fatty Acid Elongation |
| (S)-3-Hydroxydodecanoyl-CoA | C33H58N7O18P3S | β-Oxidation |
| Decanoyl-CoA | C31H54N7O17P3S | β-Oxidation, Fatty Acid Elongation |
| Acetyl-CoA | C23H38N7O17P3S | β-Oxidation, Fatty Acid Elongation |
| Coenzyme A (CoA) | C21H36N7O16P3S | β-Oxidation, Fatty Acid Elongation |
| NAD+ | C21H27N7O14P2 | β-Oxidation |
| NADH | C21H29N7O14P2 | β-Oxidation |
Enzymatic Catalysis by 3-Ketoacyl-CoA Thiolase (Acetyl-CoA C-acyltransferase)
The final step in each cycle of fatty acid beta-oxidation is the thiolytic cleavage of a 3-ketoacyl-CoA molecule, a reaction catalyzed by the enzyme 3-ketoacyl-CoA thiolase (KAT), also known as acetyl-CoA C-acyltransferase (EC 2.3.1.16). umaryland.eduqmul.ac.uk This enzyme is crucial for degrading 3-oxoacyl-CoAs to produce acetyl-CoA and an acyl-CoA molecule that is shortened by two carbon atoms. expasy.org Thiolases are ubiquitous, with distinct types found in both prokaryotes and eukaryotes, playing key roles in various degradative and biosynthetic pathways. wikipedia.org
The specific reaction involving 3-Oxododecanoyl-CoA is as follows: 3-Oxododecanoyl-CoA + Coenzyme A ⇌ Decanoyl-CoA + Acetyl-CoA genome.jp
This reaction is a reverse Claisen condensation. nih.gov The catalytic mechanism hinges on a nucleophilic cysteine residue within the enzyme's active site. The process begins with the acylation of this cysteine by the 3-oxoacyl-CoA substrate, which results in the release of the first product, acetyl-CoA. qmul.ac.ukexpasy.org In the second step, the remaining acyl group (now shortened by two carbons) is transferred from the cysteine residue to a molecule of coenzyme A, releasing the second product and regenerating the free enzyme for another catalytic cycle. qmul.ac.uk Most thiolase enzymes exhibit broad substrate specificity for the 3-oxoacyl-CoA, allowing them to act on fatty acid chains of various lengths. expasy.orgwikipedia.org
Table 1: Thiolytic Cleavage of 3-Oxododecanoyl-CoA
| Reactants | Enzyme | Products |
|---|---|---|
| 3-Oxododecanoyl-CoA | 3-Ketoacyl-CoA Thiolase (EC 2.3.1.16) | Decanoyl-CoA |
Intracellular Transport and Compartmentalization
The metabolic processing of fatty acids is highly compartmentalized within the cell, primarily occurring in the mitochondria and peroxisomes. The transport of fatty acid precursors into these organelles is a tightly regulated process essential for their subsequent breakdown, in which 3-Oxododecanoyl-CoA is a key intermediate.
Carnitine Palmitoyltransferase System (CPT1 and CPT2) Mediated Shuttle
Long-chain fatty acids cannot freely pass through the mitochondrial inner membrane. numberanalytics.com Their entry into the mitochondrial matrix, where beta-oxidation occurs, is facilitated by the carnitine shuttle system. fiveable.me This system involves two key enzymes: Carnitine Palmitoyltransferase 1 (CPT1) and Carnitine Palmitoyltransferase 2 (CPT2). numberanalytics.comfiveable.me
CPT1 is located on the outer mitochondrial membrane and catalyzes the conversion of a long-chain acyl-CoA (such as dodecanoyl-CoA, the precursor to 3-oxododecanoyl-CoA) into an acylcarnitine molecule. numberanalytics.compatsnap.com This step is often considered the rate-limiting step of fatty acid oxidation. nih.gov The resulting acylcarnitine is then transported across the inner mitochondrial membrane into the matrix by a specific carrier protein, carnitine-acylcarnitine translocase (CACT). fiveable.me
Once inside the matrix, CPT2, which is located on the inner mitochondrial membrane, catalyzes the reverse reaction: it converts the acylcarnitine back into acyl-CoA and free carnitine. numberanalytics.compatsnap.com This regenerates the acyl-CoA within the mitochondrion, making it available for the beta-oxidation pathway enzymes, including the thiolase that acts on 3-Oxododecanoyl-CoA. numberanalytics.com The free carnitine is then transported back to the intermembrane space by CACT to be reused. fiveable.me
Table 2: Components of the Carnitine Shuttle System
| Component | Location | Function |
|---|---|---|
| Carnitine Palmitoyltransferase 1 (CPT1) | Outer Mitochondrial Membrane | Converts long-chain acyl-CoA to acylcarnitine. numberanalytics.compatsnap.com |
| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports acylcarnitine into the matrix and carnitine out. fiveable.me |
| Carnitine Palmitoyltransferase 2 (CPT2) | Inner Mitochondrial Membrane | Converts acylcarnitine back to acyl-CoA inside the matrix. numberanalytics.compatsnap.com |
Mitochondrial and Peroxisomal Localization
3-Oxododecanoyl-CoA is an intermediate found in the fatty acid degradation pathways of both mitochondria and peroxisomes. umassmed.edu These two organelles are distinct, with mitochondria having a double membrane and peroxisomes a single membrane, and they handle fatty acid oxidation differently. nih.gov
In mitochondria, beta-oxidation proceeds to completely break down fatty acids into acetyl-CoA units. numberanalytics.com The organelle contains a full suite of enzymes for this process, including a mitochondrial isoform of 3-oxoacyl-CoA thiolase. nih.gov
Peroxisomes also carry out beta-oxidation, but their role is typically to shorten very-long-chain fatty acids that are then further metabolized in mitochondria. nih.govnih.gov Peroxisomal beta-oxidation is an incomplete process that ceases with the formation of medium-chain acyl-CoAs. nih.gov Like mitochondria, peroxisomes contain their own distinct set of beta-oxidation enzymes, including a peroxisomal 3-oxoacyl-CoA thiolase isozyme. nih.govnih.gov The existence of separate thiolase enzymes in mitochondria and peroxisomes, which share sequence homology, suggests they arose from a common ancestral gene but evolved different targeting signals for import into their respective organelles. nih.gov The localization of 3-Oxododecanoyl-CoA in both compartments underscores its role as a common intermediate in the distinct but coordinated fatty acid oxidation pathways of the cell. umassmed.edu
Enzymology and Molecular Regulation of 3 Oxododecanoyl Coa Interconversions
Characterization of Key Enzymes
Several key enzymes catalyze the interconversions of 3-Oxododecanoyl-CoA. These enzymes exhibit distinct substrate specificities, kinetic properties, and structural features that determine their specific roles in cellular metabolism.
The enzymes that metabolize 3-Oxododecanoyl-CoA demonstrate a preference for fatty acyl-CoAs of specific chain lengths.
Mitochondrial Trifunctional Protein (MTP) : This protein complex is crucial for the beta-oxidation of long-chain fatty acids. genecards.orguniprot.org The alpha-subunit (HADHA) contains 3-hydroxyacyl-CoA dehydrogenase activity, which converts (S)-3-hydroxydodecanoyl-CoA into 3-Oxododecanoyl-CoA. genecards.orguniprot.org The beta-subunit (HADHB) possesses 3-ketoacyl-CoA thiolase activity, which cleaves 3-Oxododecanoyl-CoA into decanoyl-CoA and acetyl-CoA. genecards.org MTP exhibits a clear specificity for long-chain substrates. genecards.orguniprot.org
3-oxoacyl-[acyl-carrier-protein] reductase (MabA) : An enzyme from Mycobacterium tuberculosis, MabA is involved in the fatty acid elongation system (FAS-II). uniprot.org It preferentially metabolizes long-chain substrates (C8-C20) and can utilize CoA derivatives. uniprot.orgrhea-db.org For the substrate beta-ketododecanoyl-CoA (an alternative name for 3-Oxododecanoyl-CoA), MabA displays a catalytic rate (kcat) of 4.3 sec⁻¹. uniprot.org
Acyl-CoA thioesterase 2 (tesB) : Found in Escherichia coli, this thioesterase shows broad substrate specificity, hydrolyzing medium and long-chain acyl-CoA substrates. uniprot.org It plays a role in the beta-oxidation of fatty acids by hydrolyzing thioester bonds. uniprot.org
Sterol carrier protein 2 (SCP2) : The SCPx isoform of this protein contains 3-oxoacyl-CoA thiolase activity and acts on both medium and long straight-chain 3-oxoacyl-CoAs. uniprot.orguniprot.org It catalyzes the reversible reaction involving the cleavage of 3-Oxododecanoyl-CoA. uniprot.orguniprot.orgrhea-db.org
Below is an interactive table summarizing the kinetic parameters of enzymes acting on 3-Oxododecanoyl-CoA or related substrates.
| Enzyme | Gene | Organism | Substrate | Kinetic Parameter (kcat) | Reference |
| 3-oxoacyl-[acyl-carrier-protein] reductase | MabA | Mycobacterium tuberculosis | beta-ketododecanoyl-CoA | 4.3 sec⁻¹ | uniprot.org |
| Acyl-CoA thioesterase 2 | tesB | Escherichia coli | decanoyl-CoA | 83 sec⁻¹ | uniprot.org |
Note: Data for tesB is for a related long-chain substrate, indicating its activity range.
The catalytic activity of these enzymes is rooted in their specific three-dimensional structures and the functional domains they contain.
Mitochondrial Trifunctional Protein (MTP) : MTP is a heterooctameric complex, composed of four alpha and four beta subunits. genecards.orguniprot.org The alpha-subunit (HADHA) is a multifunctional enzyme itself, housing the domains for 2-enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. genecards.orguniprot.org The beta-subunit (HADHB) exclusively contains the catalytic domain for 3-ketoacyl-CoA thiolase activity. genecards.orguniprot.org Structural analyses of the cDNAs for these subunits have been crucial in understanding their function.
Peroxisomal Multifunctional Protein AIM1 : In Arabidopsis thaliana, this enzyme provides another example of domain organization. It contains epimerase and isomerase activities in its N-terminal region and 3-hydroxyacyl-CoA dehydrogenase activity in its C-terminal region. uniprot.org
Acyl-CoA thioesterase 2 (tesB) : The active site of this E. coli enzyme has been identified and features a charge relay system at amino acid position 204, which is critical for its catalytic function. uniprot.org
3-oxoacyl-[acyl-carrier-protein] reductase (MabA) : The structural characteristics of MabA are directly linked to its preference for long-chain substrates, distinguishing it from other known ketoacyl reductases. rhea-db.org
Substrate Specificity and Reaction Kinetics
Transcriptional and Post-Transcriptional Regulation of Genes Encoding Metabolic Enzymes
The expression of genes for acyl-CoA metabolizing enzymes is tightly regulated by a complex interplay of transcription factors, regulatory elements, and external signals, ensuring that the rate of fatty acid metabolism is aligned with cellular needs.
Various physiological and pathological factors can influence the expression of genes involved in the metabolism of 3-Oxododecanoyl-CoA.
Inflammatory Signals : Lipopolysaccharide (LPS), a component of bacterial cell walls, can trigger inflammation that leads to the rapid downregulation of the PGC-1 metabolic gene regulatory circuit. nih.gov This deactivation affects the expression of numerous downstream genes involved in fatty acid oxidation. nih.gov Similarly, pro-inflammatory cytokines such as TNF-α and IL-1β can decrease the expression of key metabolic regulators like PPAR-α. oup.com
Metabolic Regulators : The expression of enzymes like fatty acid desaturase 2 (FADS2), which is involved in pathways connected to acyl-CoA metabolism, is regulated at the transcriptional level by factors including peroxisome proliferator-activated receptor α (PPAR-α) and sterol regulatory element binding protein-1c (SREBP-1c). oup.com
Disease States : Altered gene expression is a hallmark of many diseases. In Crohn's disease, for example, the expression of FADS2 is significantly reduced in mesenteric adipose tissue. oup.com In certain cancers and heart conditions, the differential expression of metabolic enzymes leads to changes in the levels of metabolites, including 3-Oxododecanoyl-CoA, reflecting a shift in the cells' energy metabolism. google.comresearchgate.net
The control of gene expression is mediated by specific DNA sequences (regulatory elements) and the proteins that bind to them.
Transcription Factors and Coactivators : Peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α, are master regulators of fatty acid metabolism. oup.com They work in concert with coactivators like the PGC-1 family (PGC-1α and PGC-1β). The LPS-induced reduction in PGC-1 coactivators can be partially reversed by silencing Pellino1, which in turn restores the expression of transcription factors like PPARα, ERRα, and NRF1. nih.gov
Protein-Protein Interactions : The function of these enzymes can also be regulated through direct protein interactions. For instance, the sterol carrier protein 2 (SCP2) must interact with the peroxisomal targeting signal receptor PEX5 for its correct import into the peroxisome, where it carries out its function in beta-oxidation. uniprot.orguniprot.org Pellino1, an E3 ubiquitin ligase, is involved in signaling pathways such as the Toll-like receptor (TLR) pathway and can mediate the transcriptional regulation of genes, highlighting the crosstalk between inflammatory and metabolic signaling. nih.gov
The following table summarizes key factors and their roles in regulating genes of acyl-CoA metabolizing enzymes.
| Regulatory Factor/Element | Type | Effect on Gene Expression | Key Target Genes/Pathways | Reference |
| PPAR-α | Transcription Factor | Upregulation | FADS2, Fatty Acid Oxidation Genes | oup.com |
| PGC-1α / PGC-1β | Coactivator | Upregulation | PPARα, ERRα, NRF1, FAO Genes | nih.gov |
| Lipopolysaccharide (LPS) | Inflammatory Signal | Downregulation | PGC-1 coactivators and their targets | nih.gov |
| Pellino1 | Ubiquitin Ligase/Signaling Protein | Modulates LPS effect | PGC-1α/β, PPARα, ERRα | nih.gov |
| SREBP-1c | Transcription Factor | Upregulation | FADS2 | oup.com |
| PEX5 | Protein Transporter | Essential for Localization | SCP2 | uniprot.orguniprot.org |
Specialized Metabolic Roles of 3 Oxododecanoyl Coa
Precursor in Polyketide Biosynthesis
3-Oxododecanoyl-CoA is a key intermediate in the biosynthesis of certain polyketides, most notably in the pathway leading to cannabinoids in Cannabis sativa. uniprot.orgresearchgate.netwikipedia.org It serves as the direct precursor to the formation of the polyketide core of these specialized plant metabolites. ebi.ac.ukrhea-db.org
The formation of olivetolic acid (OLA) is a critical step in the biosynthesis of cannabinoids. researchgate.netebi.ac.uk This process begins with the condensation of a hexanoyl-CoA starter unit with three molecules of malonyl-CoA. researchgate.netsjtu.edu.cn This series of reactions, catalyzed by a type III polyketide synthase, results in the formation of the linear polyketide intermediate, 3,5,7-trioxododecanoyl-CoA. sjtu.edu.cnnih.gov This intermediate is then acted upon by a specific cyclase to form olivetolic acid. researchgate.netsjtu.edu.cn
The enzyme responsible for synthesizing 3,5,7-trioxododecanoyl-CoA is 3,5,7-trioxododecanoyl-CoA synthase, also known as olivetol (B132274) synthase (OLS). uniprot.orgwikipedia.orggenome.jp OLS is a type III polyketide synthase that catalyzes the sequential decarboxylative condensation of three malonyl-CoA units with a hexanoyl-CoA primer. sjtu.edu.cnnih.gov While hexanoyl-CoA is the preferred substrate for OLS, it can also accept other acyl-CoA esters with aliphatic side chains ranging from C4 to C8. uniprot.org
In the absence of a partnering cyclase, OLS can produce other compounds, such as hexanoyl triacetic acid lactone (HTAL) and pentyl diacetic acid lactone (PDAL), through spontaneous cyclization of intermediate polyketide-CoAs. uniprot.orgsjtu.edu.cn
Table 1: Kinetic Properties of 3,5,7-Trioxododecanoyl-CoA Synthase (OLS)
| Substrate | K_m (μM) | k_cat (min⁻¹) |
| Hexanoyl-CoA | 60.8 | 2.96 |
| Butyryl-CoA | 88.9 | 0.719 |
| Isovaleryl-CoA | 99.1 | 0.585 |
Data sourced from UniProt. uniprot.org
Following its synthesis by OLS, the 3,5,7-trioxododecanoyl-CoA intermediate is the substrate for olivetolic acid cyclase (OAC). sjtu.edu.cnuniprot.orgqmul.ac.uk OAC catalyzes the C2-C7 intramolecular aldol (B89426) condensation of 3,5,7-trioxododecanoyl-CoA, which results in the formation of olivetolic acid while retaining the carboxyl group. ebi.ac.uksjtu.edu.cn This cyclization is a crucial step, as OLS alone does not produce olivetolic acid. sjtu.edu.cngenome.jp
OAC is a dimeric α+β barrel (DABB) protein and does not appear to physically interact with OLS. nih.govuniprot.org Instead, it accepts the linear 3,5,7-trioxododecanoyl-CoA product from OLS as its substrate to perform the cyclization. nih.gov The reaction catalyzed by OAC is as follows:
3,5,7-trioxododecanoyl-CoA → Olivetolate + CoA + H⁺ uniprot.orgqmul.ac.uk
The collaborative action of OLS and OAC demonstrates a key enzymatic partnership in the biosynthesis of cannabinoids, where the product of one enzyme serves as the specific substrate for the next in the pathway. researchgate.netuniprot.org
Advanced Research Methodologies for 3 Oxododecanoyl Coa Studies
Mass Spectrometry-Based Metabolomics
Mass spectrometry (MS) stands as a cornerstone for the study of 3-Oxododecanoyl-CoA, offering unparalleled sensitivity and specificity. This technology is central to metabolomics, the large-scale study of small molecules within biological systems. In the context of 3-Oxododecanoyl-CoA, MS-based approaches are critical for identifying and quantifying its presence in complex biological samples. nih.govfrontiersin.org
Non-targeted metabolomics, for instance, has been employed to analyze serum from patients with latent tuberculosis, where 3-Oxododecanoyl-CoA was identified as an upregulated metabolite compared to a control group. nih.gov This type of global analysis provides a broad snapshot of metabolic changes and can pinpoint molecules of interest for further investigation.
Quantitative Analysis of 3-Oxododecanoyl-CoA and Related Acyl-CoAs
For the precise measurement of 3-Oxododecanoyl-CoA and other acyl-CoAs, quantitative mass spectrometry methods are employed. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are particularly powerful. frontiersin.orgchromatographyonline.com This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
In a typical LC-MS/MS workflow, the sample is first separated by chromatography. The eluting compounds are then ionized and enter the mass spectrometer. A specific precursor ion (in this case, the ion corresponding to 3-Oxododecanoyl-CoA) is selected and fragmented to produce characteristic product ions. The intensity of these product ions is then used for quantification. chromatographyonline.com The use of multiple reaction monitoring (MRM) enhances the specificity and sensitivity of this quantification. chromatographyonline.com To ensure accuracy, isotopically labeled internal standards, such as [13C16]-N-3-oxo-dodecanoyl homoserine lactone, can be used. researchgate.netnih.gov
A study on bull spermatozoa utilized LC-MS/MS to create a deep metabolomic profile, identifying 3-Oxododecanoyl-CoA as a unique metabolite in astheno-oligozoospermic bulls. frontiersin.org This highlights the ability of quantitative metabolomics to uncover biomarkers in various physiological and pathological states.
Table 1: Predicted LC-MS/MS Spectral Data for 3-Oxododecanoyl-CoA (Negative Ion Mode)
| Parameter | Value |
| HMDB ID | HMDB0003937 |
| Spectrum Type | Predicted LC-MS/MS |
| Ionization Mode | Negative |
| Collision Energy | 40 eV |
| Instrument Type | QTOF (generic) |
| Molecular Formula | C33H56N7O18P3S |
| Monoisotopic Mass | 963.2615 Da |
| This table presents predicted data and should be used as a guide; experimental verification is necessary for confirmation. |
Isotopic Tracing for Flux Analysis
Isotopic tracing is a powerful technique used to map the flow of atoms through metabolic pathways, a process known as metabolic flux analysis. nih.govnih.govd-nb.info This method involves introducing a substrate labeled with a stable isotope (e.g., 13C) into a biological system. d-nb.infonorthwestern.edu As the labeled substrate is metabolized, the isotope is incorporated into downstream metabolites, including 3-Oxododecanoyl-CoA.
By measuring the mass isotopomer distribution of these metabolites using mass spectrometry, researchers can quantify the activity of different metabolic pathways. d-nb.infobiorxiv.org For instance, feeding cells [U-13C]glucose allows for the tracking of carbon atoms through glycolysis and into the fatty acid synthesis pathway, where 3-Oxododecanoyl-CoA is an intermediate. The pattern of 13C incorporation into 3-Oxododecanoyl-CoA and other acyl-CoAs reveals the relative contributions of different carbon sources and the rates of enzymatic reactions. northwestern.edu
The duration of labeling is a critical parameter, with different pathways reaching isotopic steady state at different rates. For example, in cultured cells, glycolysis intermediates may reach a steady state in minutes, while the TCA cycle can take a couple of hours. nih.gov This dynamic information provides a detailed picture of cellular metabolism in response to various stimuli or genetic modifications. nih.govd-nb.info
Chromatographic Separation Techniques
Chromatographic methods are indispensable for isolating 3-Oxododecanoyl-CoA from complex biological matrices prior to its detection and quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of acyl-CoAs. psu.edu Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. psu.edujasco-global.com In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Due to its relatively hydrophobic pantetheine (B1680023) tail, 3-Oxododecanoyl-CoA interacts with the stationary phase and can be separated from more polar molecules. psu.edu
The separation is typically achieved by using a gradient elution, where the composition of the mobile phase is changed over time to selectively elute compounds. jasco-global.com For acyl-CoAs, this often involves increasing the concentration of an organic solvent like methanol (B129727) or acetonitrile (B52724) in an aqueous buffer. psu.edujasco-global.com
The detection of 3-Oxododecanoyl-CoA after HPLC separation is commonly performed using UV absorbance at a wavelength of 254–260 nm, which is characteristic of the adenine (B156593) moiety in the coenzyme A structure. psu.edu However, for more definitive identification and to ensure peak purity, HPLC is often coupled with mass spectrometry (LC-MS). nih.govfrontiersin.org A study successfully used ultra-performance liquid chromatography (UPLC), a higher-resolution version of HPLC, coupled with quadrupole time-of-flight mass spectrometry (QTOF/MS) to analyze metabolites, including 3-Oxododecanoyl-CoA, in serum samples. nih.gov
Table 2: General Parameters for HPLC Separation of Acyl-CoAs
| Parameter | Description |
| Column Type | Reversed-phase (e.g., C18) |
| Mobile Phase | Typically a gradient of aqueous buffer and an organic solvent (e.g., methanol, acetonitrile) |
| Detection | UV absorbance (254-260 nm) or Mass Spectrometry |
| Key Principle | Separation based on hydrophobicity |
| This table provides a general overview; specific conditions must be optimized for each application. psu.edujasco-global.com |
Enzyme Activity Assays and Kinetic Profiling
Understanding the enzymes that produce and consume 3-Oxododecanoyl-CoA is fundamental to elucidating its metabolic role. Enzyme activity assays and kinetic profiling provide this crucial information. thermofisher.comnih.gov
Enzyme activity assays are designed to measure the rate of a specific enzymatic reaction. thermofisher.com For enzymes involved in 3-Oxododecanoyl-CoA metabolism, such as 3-ketoacyl-CoA thiolase, assays can be performed in either the condensation or thiolysis direction. nih.gov For example, the thiolysis of 3-oxohexanoyl-CoA can be monitored spectrophotometrically by measuring the decrease in absorbance at 303 nm, which corresponds to the consumption of the Mg-keto-acyl-CoA complex. nih.gov
Kinetic profiling involves determining key enzymatic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax). igem.wiki These parameters provide insights into the enzyme's affinity for its substrate and its catalytic efficiency. For instance, the kinetic parameters of Olivetol (B132274) Synthase/3,5,7-Trioxododecanoyl-CoA Synthase, an enzyme that synthesizes olivetol from hexanoyl-CoA and malonyl-CoA, have been determined, revealing a Km of 60.8 μM and a Vmax of 5.792 nmol/sec. igem.wiki
Recombinant Protein Expression and Purification for Enzymatic Studies
To perform detailed in vitro studies of the enzymes that metabolize 3-Oxododecanoyl-CoA, it is often necessary to produce these enzymes in large quantities and in a pure form. This is achieved through recombinant protein expression and purification. evitria.comnih.gov
This process involves cloning the gene encoding the enzyme of interest into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli or yeast. evitria.comfrontiersin.org The host organism then produces the recombinant protein, which can be purified from the cell lysate using various chromatographic techniques. nih.gov Affinity chromatography, using tags such as a polyhistidine-tag (His-tag), is a common and effective method for purification. nih.gov
The choice of expression system is critical, as different systems offer various advantages in terms of protein yield, folding, and post-translational modifications. evitria.comfrontiersin.orgsigmaaldrich.com For example, mammalian cell expression systems are often used to produce proteins with correct post-translational modifications, which can be crucial for their function. evitria.comsigmaaldrich.com Once purified, the recombinant enzyme can be used for activity assays, kinetic profiling, structural studies, and other biochemical characterizations. nih.gov
Computational Modeling and Systems Biology Approaches
Advanced computational tools have become indispensable for dissecting the complex roles of metabolites like 3-Oxododecanoyl-CoA within intricate biological systems. Systems biology approaches, which integrate experimental data with computational models, allow for a holistic understanding of metabolic pathways and enzymatic interactions at a level of detail that is often unattainable through traditional laboratory methods alone. These in silico methodologies enable researchers to predict metabolic fluxes, understand enzyme-substrate interactions, and simulate the dynamic behavior of molecules, providing powerful insights into the function and regulation of 3-Oxododecanoyl-CoA.
Metabolic Network Reconstruction and Flux Balance Analysis
Metabolic network reconstruction is the process of cataloging all known metabolic reactions within a specific organism, based on genomic, biochemical, and literature data. frontiersin.org This comprehensive process results in a genome-scale metabolic model (GEM), a mathematical representation of the complete set of metabolic capabilities of an organism. frontiersin.org These models serve as a foundational scaffold for computational analysis. 3-Oxododecanoyl-CoA is a recognized metabolite in the curated metabolic networks of various organisms, where it primarily functions as an intermediate in fatty acid metabolism. umassmed.edu
Flux Balance Analysis (FBA) is a computational method used to analyze these reconstructed networks. afjbs.com By applying constraints based on known physiological and biochemical parameters (such as nutrient uptake rates), FBA can predict the flow of metabolites, or fluxes, through all the reactions in the network. afjbs.commorf-db.org This analysis can be optimized to achieve a specific biological objective, such as maximizing the production of biomass or a particular compound. afjbs.com
In the context of 3-Oxododecanoyl-CoA, FBA can be used to:
Predict Flux Distribution: Determine the rate at which 3-Oxododecanoyl-CoA is produced and consumed in pathways like beta-oxidation.
Identify Metabolic Bottlenecks: Pinpoint enzymes or reactions that limit the flux through pathways involving 3-Oxododecanoyl-CoA.
Guide Metabolic Engineering: Identify gene deletion or overexpression targets to enhance or reduce the accumulation of 3-Oxododecanoyl-CoA or its downstream products. nih.gov For example, FBA could model how deleting a gene involved in a competing pathway might redirect metabolic flux, conserving precursors like Acetyl-CoA and increasing the potential flux towards pathways involving 3-Oxododecanoyl-CoA. nih.gov
The table below details the inclusion of 3-Oxododecanoyl-CoA in the metabolic models of several organisms.
| Organism | Model/Database | Metabolic Pathway(s) Involving 3-Oxododecanoyl-CoA |
| Saccharomyces cerevisiae (Yeast) | Yeast Metabolome Database | Fatty Acid Beta-Oxidation |
| Caenorhabditis elegans | WormFlux | Mitochondrial and Peroxisomal Fatty Acid Degradation umassmed.edu |
| Zea mays (Maize) | Genome-Scale Metabolic Model | Fatty Acid Synthesis/Degradation psu.edu |
| Haloarchaea | Reconstructed Metabolic Network | Fatty Acid Metabolism uni-muenchen.de |
Enzyme-Substrate Docking and Molecular Dynamics Simulations
To understand the biochemical role of 3-Oxododecanoyl-CoA, it is crucial to study its interactions with the enzymes that catalyze its transformation. Enzyme-substrate docking and molecular dynamics (MD) simulations are powerful computational techniques used to visualize and analyze these interactions at an atomic level.
Enzyme-Substrate Docking is a method used to predict the binding orientation and affinity of a substrate (the ligand) within the active site of an enzyme (the receptor). sdu.edu.cnresearchgate.net The process involves generating numerous possible conformations of the substrate within the enzyme's binding pocket and scoring them based on factors like steric hindrance and intermolecular forces. This approach can identify key amino acid residues that are critical for substrate recognition and binding. researchgate.net For an enzyme like 3-oxoacyl-CoA thiolase, which acts on 3-Oxododecanoyl-CoA, docking simulations could reveal the specific hydrogen bonds and hydrophobic interactions that stabilize the substrate in the active site, paving the way for catalysis. nih.gov
Molecular Dynamics (MD) Simulations complement docking studies by providing a dynamic view of the enzyme-substrate complex over time. aps.org Starting from a docked conformation, MD simulations calculate the trajectory of every atom in the system by solving Newton's equations of motion. aps.org This allows researchers to observe the conformational flexibility of the enzyme, the stability of the substrate's binding pose, and the potential mechanism of the catalytic reaction. researchgate.net Such simulations can confirm the stability of interactions predicted by docking and reveal how the enzyme's structure changes to accommodate the substrate and facilitate the chemical reaction. researchgate.net
The table below outlines the key enzymes that interact with 3-Oxododecanoyl-CoA and the types of insights that can be gained from docking and MD simulation studies.
| Enzyme | Pathway | Potential Insights from Docking & MD Simulations |
| Acyl-CoA Dehydrogenase | Fatty Acid Beta-Oxidation | Investigates the initial dehydrogenation step and the role of FAD. |
| Enoyl-CoA Hydratase | Fatty Acid Beta-Oxidation | Models the stereospecific addition of water across the double bond. |
| 3-Hydroxyacyl-CoA Dehydrogenase | Fatty Acid Beta-Oxidation | Simulates the oxidation of the hydroxyl group and interaction with NAD+. |
| 3-Oxoacyl-CoA Thiolase | Fatty Acid Beta-Oxidation | Predicts binding affinity and identifies key residues for the thiolytic cleavage that releases Acetyl-CoA. nih.gov |
| Succinyl-CoA:3-ketoacid CoA transferase (SCOT) | Ketone Body Metabolism | Elucidates the mechanism of CoA transfer from succinyl-CoA to a ketoacid. uniprot.org |
Perspectives and Future Directions in 3 Oxododecanoyl Coa Research
Identification of Novel Metabolic Functions
Beyond its canonical role in fatty acid degradation, 3-Oxododecanoyl-CoA is a precursor for a variety of other biologically active molecules. genome.jp A key area of future research is the systematic identification and characterization of these alternative metabolic fates.
Detailed research findings indicate that 3-Oxododecanoyl-CoA serves as a branch-point metabolite. For instance, it is a direct precursor in the biosynthesis of N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL), a critical signaling molecule in bacterial communication. acs.orgoup.com In another distinct pathway, it is an intermediate in the synthesis of polyketides. The engineered production of olivetolic acid, a precursor to cannabinoids, utilizes a pathway that forms 3,5,7-trioxododecanoyl-CoA, highlighting the role of C12 oxo-acyl-CoA intermediates in generating complex natural products. jppres.comsjtu.edu.cn
Future work will likely focus on discovering other pathways that utilize 3-Oxododecanoyl-CoA as a substrate. This involves exploring diverse organisms, from bacteria to plants, and employing advanced metabolomic techniques to trace the metabolic flux from this intermediate to novel end products.
| Metabolic Pathway | Precursor | Key Intermediate | End Product/Significance |
| Quorum Sensing Signal Biosynthesis | 3-Oxododecanoyl-CoA, S-adenosyl methionine (SAM) | N/A | N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL) |
| Polyketide Synthesis (Engineered) | Hexanoyl-CoA, Malonyl-CoA | 3,5,7-Trioxododecanoyl-CoA | Olivetolic Acid |
| Medium-Chain Methyl Ketone Production (Engineered) | Dodecanoyl-CoA | 3-Oxododecanoyl-CoA | 2-Undecanone (B123061) (Biofuel) |
Elucidation of Regulatory Networks Beyond Primary Metabolism
The role of 3-Oxododecanoyl-CoA extends into complex regulatory networks, primarily through its conversion to the quorum-sensing molecule OdDHL in Gram-negative bacteria like Pseudomonas aeruginosa. oup.comresearchgate.net This signaling molecule is a key activator of the LasR transcriptional regulator, and the LasR-OdDHL complex controls the expression of hundreds of genes, many of which are associated with virulence, biofilm formation, and secondary metabolite production. acs.orgoup.comnih.gov Therefore, the availability and metabolic flux towards 3-Oxododecanoyl-CoA can have a profound impact on bacterial community behavior and pathogenicity.
Research has also shown that signals derived from this pathway can mediate inter-kingdom interactions. OdDHL produced by P. aeruginosa can inhibit hyphal growth in the fungus Candida albicans and affect its biofilm formation. researchgate.netdb-thueringen.de Furthermore, studies on Lactobacillus plantarum revealed that this bacterium alters its transcriptome and proteome in response to OdDHL, indicating a sophisticated cross-species recognition and response system. frontiersin.org In host cells, OdDHL has been shown to impact mitochondrial networks, energetics, and proteome, suggesting it plays a role in modulating host-pathogen interactions. nih.gov
Future research will aim to unravel the intricate details of these regulatory circuits. This includes identifying new gene targets regulated by the LasR-OdDHL system and understanding how the intracellular concentration of 3-Oxododecanoyl-CoA is balanced between primary metabolism and quorum-sensing pathways.
| Regulatory System | Organism | Key Molecule Derived from 3-Oxododecanoyl-CoA | Regulated Processes |
| Las Quorum Sensing | Pseudomonas aeruginosa | N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL) | Virulence factor production, biofilm formation, secondary metabolism. acs.orgoup.comresearchgate.net |
| Inter-kingdom Signaling | Candida albicans | N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL) | Inhibition of hyphal growth and biofilm formation. researchgate.netdb-thueringen.de |
| Host-Pathogen Interaction | Human Epithelial Cells | N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL) | Alteration of mitochondrial morphology and energetics. nih.gov |
Development of Advanced Analytical Platforms for In Situ Analysis
A significant challenge in studying 3-Oxododecanoyl-CoA is its nature as a transient metabolic intermediate, making it difficult to detect and quantify within living cells (in situ). Current analytical methods often rely on cell lysis and extraction, followed by techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS), which provide an average concentration across a population of cells but lose spatial and single-cell information. db-thueringen.de
The future of research in this area depends on the development of advanced analytical platforms capable of real-time, in situ analysis. Promising directions include:
Imaging Mass Spectrometry: Techniques like matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS) could be adapted to visualize the spatial distribution of 3-Oxododecanoyl-CoA and its derivatives within microbial communities or biofilms, providing insights into metabolic heterogeneity. db-thueringen.de
Genetically Encoded Biosensors: The development of fluorescent biosensors based on transcriptional regulators (like LasR) that specifically bind to derivatives of 3-Oxododecanoyl-CoA could enable real-time monitoring of its production dynamics within individual living cells.
These advanced platforms will be critical for understanding the precise temporal and spatial dynamics of 3-Oxododecanoyl-CoA metabolism and its role in cellular decision-making processes.
| Analytical Approach | Current Limitations | Future Directions/Potential |
| HPLC-MS | Requires cell extraction, loss of spatial data, population averaging. | Higher sensitivity and coupling with microfluidics for single-cell analysis. |
| MALDI-IMS | Limited application for direct detection of transient CoA esters. | Method optimization for improved sensitivity and spatial resolution for in situ metabolite mapping in biofilms. db-thueringen.de |
| Genetically Encoded Biosensors | Not yet developed for 3-Oxododecanoyl-CoA. | Design of fluorescent reporter systems for real-time, non-invasive monitoring of metabolite flux in living cells. |
Engineering of Metabolic Pathways for Biotechnological Applications
The position of 3-Oxododecanoyl-CoA as a key intermediate in the β-oxidation pathway makes it an attractive target for metabolic engineering. nih.gov By manipulating enzymes that produce or consume this compound, microbial cell factories can be designed to synthesize valuable chemicals. numberanalytics.com
A notable application is the production of medium-chain methyl ketones, which are potential biofuels. osti.gov In one study, Escherichia coli was engineered to produce 2-undecanone by introducing specific thioesterases to generate dodecanoate, which is then processed through a modified β-oxidation cycle to yield 3-Oxododecanoyl-CoA. nih.gov A β-ketoacyl-CoA thioesterase then converts this intermediate into the final product. Through optimization, including blocking competing pathways and enhancing enzyme activity, researchers achieved significant titers of these ketones. nih.govosti.gov
Another powerful strategy is the use of synthetic reverse β-oxidation (rBOX) pathways. nih.govoup.com These engineered pathways enable the iterative elongation of carbon chains and can be programmed to produce a wide range of molecules, including alcohols and carboxylic acids. nih.govresearchgate.net By assembling a custom set of enzymes, the rBOX pathway can be directed to synthesize specific products, with 3-Oxododecanoyl-CoA serving as a potential intermediate in the synthesis of C12 or longer compounds. This modular approach holds great promise for sustainable biomanufacturing from diverse feedstocks. oup.comresearchgate.net
Future efforts will focus on expanding the portfolio of products that can be synthesized from 3-Oxododecanoyl-CoA and improving the efficiency and yield of these engineered pathways through synthetic biology and systems biology approaches. numberanalytics.commdpi.com
| Application | Host Organism | Engineered Pathway | Key Enzymes | Product |
| Biofuel Production | Escherichia coli | Modified β-oxidation | Acyl-CoA oxidase, β-ketoacyl-CoA thioesterase | 2-Undecanone, 2-Nonanone, 2-Heptanone. nih.govosti.gov |
| Cannabinoid Precursor Synthesis | Escherichia coli | Synthetic Polyketide Pathway | Olivetolic acid synthase (OLS), Olivetolic acid cyclase (OAC) | Olivetolic Acid. sjtu.edu.cn |
| Diversified Chemical Production | Escherichia coli | Reverse β-Oxidation (rBOX) | Thiolase, reductase, dehydratase, thioesterase | Various alcohols and carboxylic acids. nih.govoup.com |
常见问题
Q. What methodologies are recommended for detecting 3-Oxododecanoyl-CoA in serum metabolomics studies?
Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS) is a robust method for detecting 3-Oxododecanoyl-CoA in serum. Key steps include:
- Sample preparation : Deproteinization using cold methanol or acetonitrile to avoid interference.
- Chromatography : C18 reverse-phase columns with gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to resolve acyl-CoA species.
- Mass spectrometry : Negative ion mode for enhanced sensitivity, focusing on the exact mass (e.g., m/z 1071.3918 for 3-Oxododecanoyl-CoA) and characteristic fragmentation patterns .
- Validation : Spike-in experiments with synthetic standards to confirm retention times and signal intensity.
Q. How does 3-Oxododecanoyl-CoA participate in lipid and fatty acid metabolism pathways?
3-Oxododecanoyl-CoA is a key intermediate in β-oxidation and fatty acid elongation. Methodologically, its role can be studied via:
- Isotopic tracing : Using -labeled fatty acids to track incorporation into acyl-CoA pools.
- Enzyme assays : Measuring activity of acyl-CoA dehydrogenases (e.g., ACADL) or thiolases in vitro using spectrophotometric NADH/NADPH-coupled reactions .
- Knockout models : Silencing genes like HADHB (hydroxyacyl-CoA dehydrogenase) to observe metabolic bottlenecks in peroxisomal/mitochondrial pathways .
Q. What are the common strategies for synthesizing 3-Oxododecanoyl-CoA in vitro?
Synthesis typically involves:
- Chemical activation : Converting 3-oxododecanoic acid to its CoA thioester using N-hydroxysuccinimide (NHS) esters or acyl-adenylates.
- Enzymatic conjugation : Employing acyl-CoA synthetases (e.g., ACSM1) with ATP and CoA in buffered solutions (pH 7.4–8.0).
- Purification : Solid-phase extraction or HPLC with UV detection at 260 nm (characteristic of the CoA adenine moiety) .
Advanced Research Questions
Q. How can researchers resolve contradictory observations of 3-Oxododecanoyl-CoA levels across disease states (e.g., latent tuberculosis vs. pneumoconiosis)?
Contradictions may arise from:
- Cohort heterogeneity : Stratify patients by biomarkers like TNF-α or IL-6 to control for inflammation-driven metabolic shifts.
- Analytical variability : Standardize pre-analytical factors (e.g., fasting status, sample storage) and use internal standards (e.g., deuterated acyl-CoA analogs).
- Pathway crosstalk : Perform multi-omics integration (metabolomics + transcriptomics) to identify compensatory mechanisms in lipid metabolism .
Q. What experimental designs are optimal for studying 3-Oxododecanoyl-CoA’s role in peroxisomal-mitochondrial crosstalk?
A dual-system approach is recommended:
- Compartment-specific inhibition : Use peroxisome-proliferator-activated receptor (PPAR) antagonists (e.g., GW6471) or mitochondrial uncouplers (e.g., FCCP) to isolate contributions.
- Dynamic flux analysis : Apply -glucose tracing coupled with LC-MS to quantify carbon flow into acyl-CoA pools under varying oxygen tensions.
- CRISPR/Cas9 models : Generate cell lines with peroxisomal (e.g., PEX5) or mitochondrial (e.g., CPT1A) gene knockouts to assess pathway redundancy .
Q. How can enzyme kinetics of 3-Oxododecanoyl-CoA reductase (EC 1.1.1.330) be characterized?
Key steps include:
- Substrate preparation : Synthesize 3-Oxododecanoyl-CoA and confirm purity via NMR/mass spectrometry.
- Assay conditions : Buffer (pH 7.4, 37°C), NADPH (0.1–1.0 mM), and detection of NADP formation at 340 nm.
- Kinetic parameters : Calculate and using Michaelis-Menten plots. For inhibition studies, test acyl-CoA analogs (e.g., 3-Oxotetradecanoyl-CoA) to probe substrate specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
